Calcium;iodide;tetrahydrate

Description

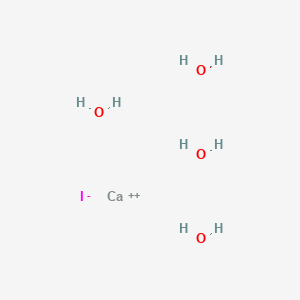

Calcium iodide tetrahydrate (CaI₂·4H₂O) is a hydrated inorganic salt composed of calcium, iodine, and water molecules. Key properties include:

- Molecular formula: CaH₈I₂O₄

- Molecular weight: 365.95 g/mol

- Appearance: White to pale yellow/brown crystals or powder

- Melting point: 783°C

- Density: 3.956 g/cm³

- Solubility: Reported as insoluble in water (though this may require further verification due to conflicting general solubility trends for iodides) .

It is commercially available in high-purity grades (99% to 99.999%) for research applications, particularly in air-sensitive environments. Its primary uses include molten salt systems for solar energy storage and coordination chemistry studies .

Properties

Molecular Formula |

CaH8IO4+ |

|---|---|

Molecular Weight |

239.04 g/mol |

IUPAC Name |

calcium;iodide;tetrahydrate |

InChI |

InChI=1S/Ca.HI.4H2O/h;1H;4*1H2/q+2;;;;;/p-1 |

InChI Key |

ZEURTEXHNNKPNZ-UHFFFAOYSA-M |

Canonical SMILES |

O.O.O.O.[Ca+2].[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium iodide tetrahydrate can be synthesized by treating calcium carbonate, calcium oxide, or calcium hydroxide with hydroiodic acid. The reaction is as follows :

CaCO3+2HI→CaI2+H2O+CO2

Industrial Production Methods

In industrial settings, calcium iodide is often produced by reducing calcium iodide with pure sodium metal :

CaI2+2Na→2NaI+Ca

Chemical Reactions Analysis

Types of Reactions

Calcium iodide tetrahydrate undergoes various types of chemical reactions, including:

Oxidation: Reacts with oxygen and carbon dioxide in the air, liberating iodine.

Reduction: Can be reduced by sodium metal to produce calcium and sodium iodide.

Substitution: Reacts with hydroiodic acid to form calcium iodide and water.

Common Reagents and Conditions

Hydroiodic Acid (HI): Used in the synthesis of calcium iodide from calcium carbonate, calcium oxide, or calcium hydroxide.

Sodium Metal (Na): Used in the reduction of calcium iodide to produce calcium and sodium iodide.

Major Products Formed

Calcium Carbonate (CaCO₃): Formed when calcium iodide reacts with carbon dioxide and oxygen in the air.

Sodium Iodide (NaI): Formed during the reduction of calcium iodide with sodium metal.

Scientific Research Applications

Calcium iodide tetrahydrate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Serves as a source of iodine, which is essential for thyroid function in biological studies.

Medicine: Utilized in the formulation of iodine supplements and treatments for iodine deficiency.

Industry: Employed in photography and as an additive in cat food to provide essential iodine.

Mechanism of Action

The mechanism of action of calcium iodide tetrahydrate primarily involves its dissociation into calcium and iodide ions in aqueous solutions. These ions participate in various biochemical and chemical processes. For instance, iodide ions are crucial for the synthesis of thyroid hormones, which regulate metabolism .

Comparison with Similar Compounds

Calcium Chloride Hydrates

Calcium chloride dihydrate (CaCl₂·2H₂O) :

Calcium chloride hexahydrate (CaCl₂·6H₂O) :

Key Differences :

Calcium Bromide Hydrates

Calcium bromide hexahydrate (CaBr₂·6H₂O) :

Calcium bromide dihydrogenphosphate tetrahydrate (CaBr(H₂PO₄)·4H₂O) :

Key Differences :

- CaI₂·4H₂O lacks the phosphate group, making it structurally simpler. Its higher iodine content may favor applications in radiation shielding or iodide-specific reactions.

Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O)

Key Differences :

- Ca(NO₃)₂·4H₂O has a lower thermal stability and melting point compared to CaI₂·4H₂O.

- Both are used in molten salts, but calcium nitrate tetrahydrate is more common in industrial heat storage due to its lower cost .

Comparison with Other Tetrahydrate Compounds

Calcium Tartrate Tetrahydrate (CaC₄H₄O₆·4H₂O)

Key Differences :

- The organic tartrate anion introduces complexity, enabling applications in biochemistry, unlike the purely ionic CaI₂·4H₂O.

Magnesium Acetate Tetrahydrate (Mg(CH₃COO)₂·4H₂O)

Key Differences :

- Magnesium’s smaller ionic radius and lower molecular weight result in distinct coordination behavior and solubility profiles.

Data Tables

Table 1: Physical Properties of Selected Hydrated Salts

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Density (g/cm³) | Solubility in Water |

|---|---|---|---|---|

| CaI₂·4H₂O | 365.95 | 783 | 3.956 | Insoluble* |

| CaCl₂·2H₂O | 147.01 | ~175 | 1.85 | 81.3 g/100 mL |

| Ca(NO₃)₂·4H₂O | 236.15 | 42.7 | 1.90 | 1212 g/100 mL |

| CaBr(H₂PO₄)·4H₂O | 329.96 | N/A | N/A | Low |

| Mg(CH₃COO)₂·4H₂O | 214.45 | 80 | 1.45 | Soluble |

*Reported solubility for CaI₂·4H₂O requires further validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.